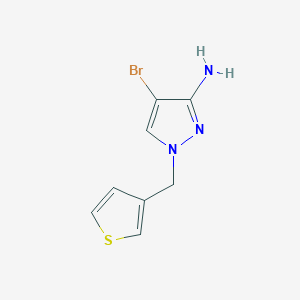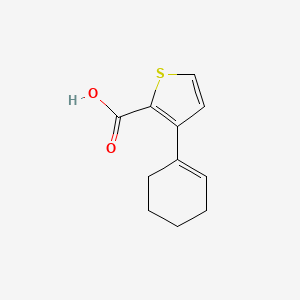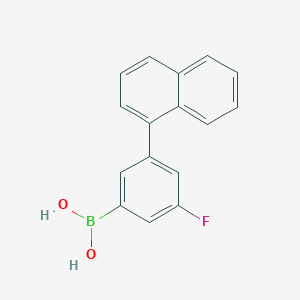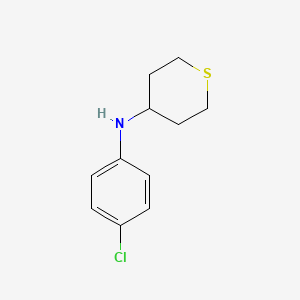![molecular formula C14H19NO5S B13313515 tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-formylbenzenesulfonyl ethyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate typically involves the condensation of tert-butyl carbamate with 4-formylbenzenesulfonyl ethylamine. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carbamate bond .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The formyl group in tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemistry: tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology and Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of potential drug candidates. Its structural features may contribute to the biological activity of the resulting compounds, making it valuable in drug discovery and development.
Industry: The compound’s reactivity and functional groups make it useful in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The sulfonyl group can also participate in interactions with biological molecules, contributing to the compound’s overall activity.
類似化合物との比較
tert-Butyl N-(4-formylbenzyl)carbamate: This compound has a similar structure but lacks the sulfonyl group.
tert-Butyl N-(2-aminoethyl)carbamate: This compound has an amino group instead of the formyl group.
tert-Butyl (4-ethynylphenyl)carbamate: This compound features an ethynyl group instead of the formyl and sulfonyl groups.
Uniqueness: tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate is unique due to the presence of both the formyl and sulfonyl groups. These functional groups provide distinct reactivity and potential for diverse chemical transformations, making the compound valuable in various applications.
特性
分子式 |
C14H19NO5S |
|---|---|
分子量 |
313.37 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-formylphenyl)sulfonylethyl]carbamate |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(17)15-8-9-21(18,19)12-6-4-11(10-16)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) |
InChIキー |
JUZJMQAZUNMASV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid](/img/structure/B13313442.png)

![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)

amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)
![2-[(2-Methylpentan-3-yl)amino]propane-1,3-diol](/img/structure/B13313483.png)



![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![2-{2-[(2-Methylpropyl)amino]ethoxy}ethan-1-ol](/img/structure/B13313501.png)

